
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide, also known as NHTPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidine carboxamides and has been studied extensively for its mechanism of action and biochemical effects.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals, resulting in the analgesic effect.
Biochemical and Physiological Effects
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of endorphins, which are natural painkillers produced by the body. Additionally, N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity towards the mu-opioid receptors. This makes it a useful tool for studying the mechanisms of pain and developing new pain medications. However, one of the limitations is the potential for addiction and abuse, which can affect the interpretation of results.
未来方向
There are several future directions for the study of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. One of the significant areas of research is the development of new pain medications based on N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide's mechanism of action. Additionally, further research is needed to investigate the potential of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in the treatment of inflammatory conditions and other diseases. Finally, the potential for addiction and abuse needs to be further studied to ensure the safe use of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in clinical settings.
Conclusion
In conclusion, N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide is a chemical compound that has significant potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic properties make it a promising candidate for the development of new pain medications and the treatment of inflammatory conditions. However, the potential for addiction and abuse needs to be further studied to ensure the safe use of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide in clinical settings.
合成方法
The synthesis of N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with tosyl chloride in the presence of triethylamine. The resulting tosylate is then reacted with 3-hydroxypropylamine to yield N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide. The purity of the compound can be achieved through recrystallization.
科学研究应用
N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research is its potential as an analgesic agent. N-(3-hydroxypropyl)-1-tosylpiperidine-4-carboxamide has been found to exhibit significant analgesic effects in animal models, making it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
N-(3-hydroxypropyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-3-5-15(6-4-13)23(21,22)18-10-7-14(8-11-18)16(20)17-9-2-12-19/h3-6,14,19H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOJIIGNMBVHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)


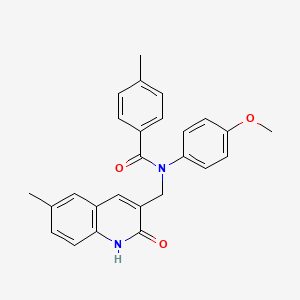
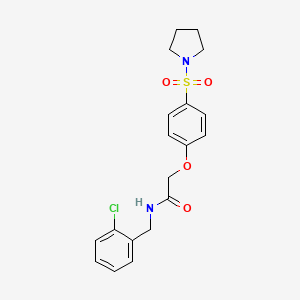


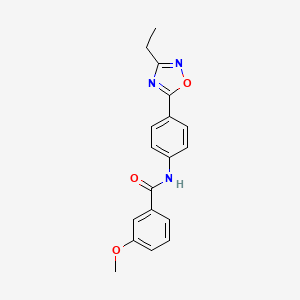
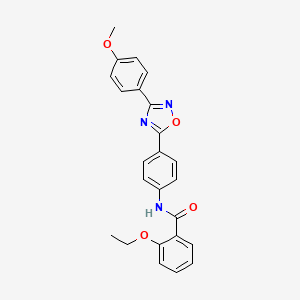

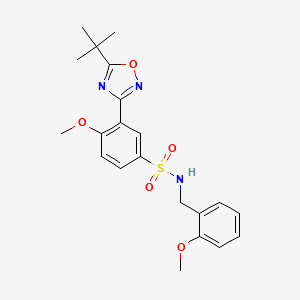

![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)